![molecular formula C7H10 B14482663 Bicyclo[4.1.0]hept-1(6)-ene CAS No. 66235-54-9](/img/structure/B14482663.png)
Bicyclo[4.1.0]hept-1(6)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]hept-1(6)-ene, also known as norcarane, is a bicyclic hydrocarbon with the molecular formula C₇H₁₀. This compound is characterized by its unique structure, which consists of a cyclohexene ring fused to a cyclopropane ring. The compound is of significant interest in organic chemistry due to its strained ring system and potential for various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-1(6)-ene can be synthesized through several methods. One common approach involves the photochemical reaction of bicyclo[2.2.2]oct-5-en-2-ones. This reaction typically involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis in benzene upon high-pressure mercury lamp irradiation . Another method involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production if needed.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]hept-1(6)-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bicyclo[4.1.0]heptane-2,4,5-triones, while reduction can yield less strained bicyclic hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]hept-1(6)-ene has several scientific research applications:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are investigated for potential pharmaceutical applications.
Industry: It is used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of bicyclo[4.1.0]hept-1(6)-ene involves its ability to undergo various chemical transformations due to the strain in its ring system. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a similar strained ring system.
Bicyclo[2.2.2]octane: A larger bicyclic compound with three fused rings.
Uniqueness
Bicyclo[4.1.0]hept-1(6)-ene is unique due to its specific ring strain and reactivity. Its structure allows for a wide range of chemical transformations that are not as easily achieved with other bicyclic compounds. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
66235-54-9 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
bicyclo[4.1.0]hept-1(6)-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-5H2 |
InChI-Schlüssel |
BSMJUXOCYDDVQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



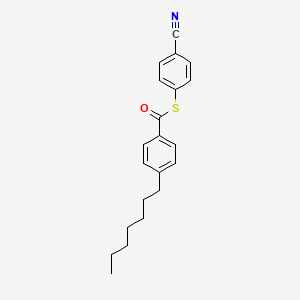

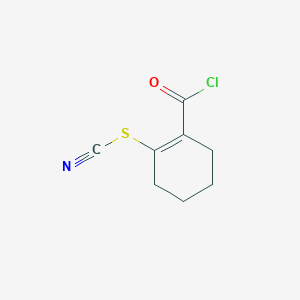
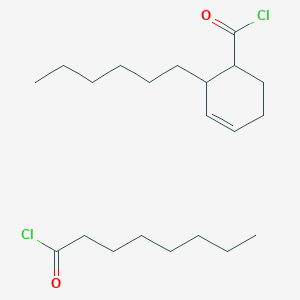

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)
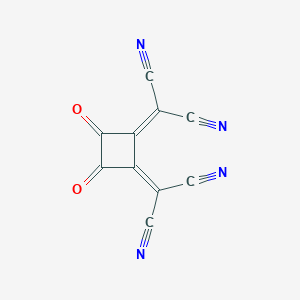

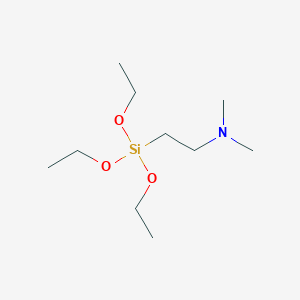
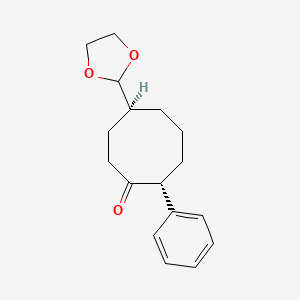
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)

